Structural Basis for Dual SIRT1/SIRT3 Inhibition: Two Distinct Binding Sites Revealed by Co-Crystallography
Crystal structures of human SIRT3 in complex with 4′-bromo-resveratrol revealed two discrete binding sites for the compound, a binding mode not observed with resveratrol [1]. The compound occupies both the C-site (catalytic site) and an additional pocket distal to the active site, providing a structural explanation for its enhanced inhibitory potency relative to resveratrol and for the functional switch from SIRT1 activation (resveratrol) to SIRT1 inhibition (4′-bromo-resveratrol) [2].
| Evidence Dimension | Binding Site Occupancy |
|---|---|
| Target Compound Data | Two discrete binding sites on SIRT3 (C-site plus distal pocket) |
| Comparator Or Baseline | Resveratrol: single binding site interaction; activates SIRT1 rather than inhibits |
| Quantified Difference | Qualitative difference in binding mode (two sites vs. one site); functional inversion (inhibition vs. activation of SIRT1) |
| Conditions | X-ray co-crystallography of human SIRT3/peptide complexes; resolution 2.0–2.3 Å |
Why This Matters
This structural differentiation provides a mechanistic basis for selecting 4′-bromo-resveratrol over resveratrol when dual SIRT1/SIRT3 inhibition—rather than selective SIRT1 activation—is the experimental objective.
- [1] Nguyen GT, et al. Crystal structures of Sirt3 complexes with 4'-bromo-resveratrol reveal binding sites and inhibition mechanism. Chem Biol. 2013;20(11):1375-1385. View Source
- [2] 4'-bromo-Resveratrol Product Description. GLPBIO. Accessed 2025. View Source
